molecular formula C7H7Cl2N5 B14021480 2,8-dichloro-N,N-dimethyl-7H-purin-6-amine CAS No. 7474-71-7

2,8-dichloro-N,N-dimethyl-7H-purin-6-amine

Cat. No.: B14021480
CAS No.: 7474-71-7
M. Wt: 232.07 g/mol
InChI Key: LTBDRQYSEFOMQD-UHFFFAOYSA-N
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Description

2,8-dichloro-N,N-dimethyl-7H-purin-6-amine is a chemical compound with the molecular formula C7H8ClN5. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dichloro-N,N-dimethyl-7H-purin-6-amine typically involves the chlorination of N,N-dimethyl-7H-purin-6-amine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 2 and 8 positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,8-dichloro-N,N-dimethyl-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,8-dichloro-N,N-dimethyl-7H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to biologically active purines.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,8-dichloro-N,N-dimethyl-7H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to active sites or interfere with nucleic acid functions by intercalating between base pairs. These interactions can disrupt cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethyl-7H-purin-6-amine
  • 8-chloro-N,N-dimethyl-7H-purin-6-amine
  • 2,6-dichloro-N,N-dimethyl-7H-purin-8-amine

Uniqueness

2,8-dichloro-N,N-dimethyl-7H-purin-6-amine is unique due to the presence of chlorine atoms at both the 2 and 8 positions, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This dual chlorination can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

CAS No.

7474-71-7

Molecular Formula

C7H7Cl2N5

Molecular Weight

232.07 g/mol

IUPAC Name

2,8-dichloro-N,N-dimethyl-7H-purin-6-amine

InChI

InChI=1S/C7H7Cl2N5/c1-14(2)5-3-4(11-6(8)10-3)12-7(9)13-5/h1-2H3,(H,10,11,12,13)

InChI Key

LTBDRQYSEFOMQD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1NC(=N2)Cl)Cl

Origin of Product

United States

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